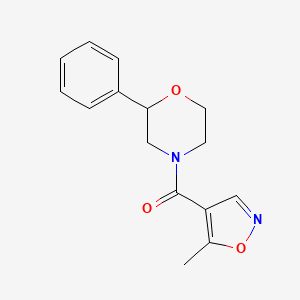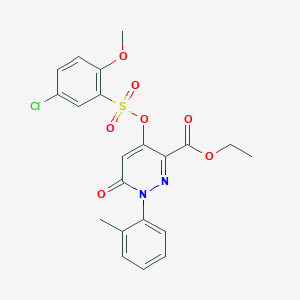![molecular formula C26H20N4O5 B2761572 N-(3-acetamidophenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 877656-57-0](/img/structure/B2761572.png)
N-(3-acetamidophenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetamidophenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C26H20N4O5 and its molecular weight is 468.469. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Design and Synthesis for Anticancer Applications
A study highlighted the synthesis of certain derivatives related to the compound, targeting anticancer activities. Different aryloxy groups were attached to the pyrimidine ring, aiming to discover new anticancer agents. This research demonstrated the potential of synthesized compounds in inhibiting cancer cell growth, with one compound showing appreciable cancer cell growth inhibition against eight cancer cell lines (Al-Sanea et al., 2020).
Radioligand Imaging for Neurological Studies
Another application involves radiosynthesis for neurological imaging. A derivative within a similar series was designed with a fluorine atom, allowing labeling with fluorine-18 for in vivo imaging using positron emission tomography (PET), specifically targeting the translocator protein (18 kDa). This approach aids in the study of neuroinflammatory processes, demonstrating the compound's relevance in neurological research (Dollé et al., 2008).
Coordination Complexes for Antioxidant Activity
Research into coordination complexes constructed from related acetamide derivatives shows significant antioxidant activity. This study synthesized and characterized complexes that displayed considerable in vitro antioxidant activity, highlighting another potential application of such compounds in developing antioxidant agents (Chkirate et al., 2019).
Antimicrobial Activity
Some derivatives have been synthesized and evaluated for their antimicrobial activities. These compounds have shown effectiveness against various bacterial and fungal strains, indicating the compound's potential in contributing to the development of new antimicrobial agents (Bondock et al., 2008).
Anti-Inflammatory Applications
A study on novel derivatives having an anti-inflammatory activity profile indicates another significant application. By synthesizing derivatives and evaluating their anti-inflammatory activity, researchers aim to develop new therapeutic agents for treating inflammation-related disorders (Sunder & Maleraju, 2013).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-acetamidophenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide involves the condensation of 3-acetamidophenylacetic acid with 2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidine-1(2H)-carboxylic acid, followed by cyclization and acetylation reactions.", "Starting Materials": [ "3-acetamidophenylacetic acid", "2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidine-1(2H)-carboxylic acid", "Acetic anhydride", "Sodium acetate", "Hydrochloric acid", "Ethanol" ], "Reaction": [ "Step 1: Condensation of 3-acetamidophenylacetic acid with 2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidine-1(2H)-carboxylic acid in the presence of acetic anhydride and sodium acetate to form N-(3-acetamidophenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide.", "Step 2: Cyclization of N-(3-acetamidophenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide with hydrochloric acid in ethanol to form the corresponding benzofuro[3,2-d]pyrimidine derivative.", "Step 3: Acetylation of the benzofuro[3,2-d]pyrimidine derivative with acetic anhydride in the presence of sodium acetate to form the final product, N-(3-acetamidophenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide." ] } | |
| 877656-57-0 | |
分子式 |
C26H20N4O5 |
分子量 |
468.469 |
IUPAC名 |
N-(3-acetamidophenyl)-2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide |
InChI |
InChI=1S/C26H20N4O5/c1-16(31)27-17-8-7-9-18(14-17)28-22(32)15-29-23-20-12-5-6-13-21(20)35-24(23)25(33)30(26(29)34)19-10-3-2-4-11-19/h2-14H,15H2,1H3,(H,27,31)(H,28,32) |
InChIキー |
XDZRHTNPRYQALK-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)OC5=CC=CC=C53 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3-chlorophenyl)-1-(4-methoxybenzyl)-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/no-structure.png)

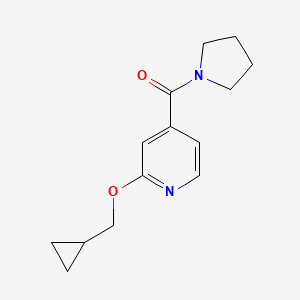
![1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-1H-imidazole-2-thiol](/img/structure/B2761493.png)
![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2761494.png)
![1-[(4-Bromo-2-methylphenoxy)acetyl]indoline](/img/structure/B2761495.png)
![2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2761497.png)
![4-(Carbamoylamino)benzoic acid [2-(3-chloro-4-methylanilino)-2-oxo-1-phenylethyl] ester](/img/structure/B2761502.png)
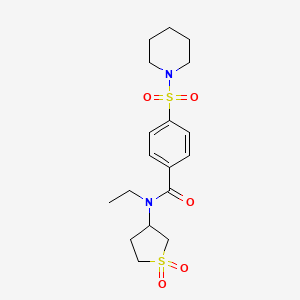
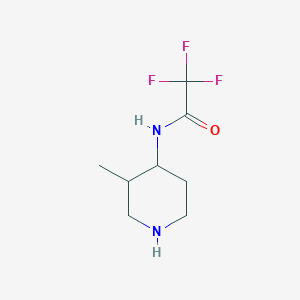
![N-(4-chlorobenzyl)-3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2761506.png)
